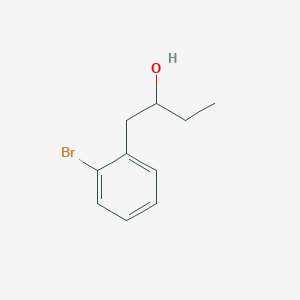
4-Methyl-2',3,4'-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2’,3,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O It is a derivative of benzophenone, where the phenyl rings are substituted with methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2’,3,4’-trifluorobenzophenone typically involves Friedel-Crafts acylation. This reaction uses anisole and 4-chlorobenzoyl chloride as reagents, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2’,3,4’-trifluorobenzophenone undergoes several types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methyl-2’,3,4’-trifluorobenzoic acid.
Reduction: 4-Methyl-2’,3,4’-trifluorobenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2’,3,4’-trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Methyl-2’,3,4’-trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2’,3,4’-Trifluorobenzophenone: Lacks the methyl group, affecting its reactivity and applications.
4-Chloro-4’-methoxybenzophenone: Substituted with chloro and methoxy groups, leading to different photophysical properties.
Uniqueness: 4-Methyl-2’,3,4’-trifluorobenzophenone is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c1-8-2-3-9(6-12(8)16)14(18)11-5-4-10(15)7-13(11)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAYAWAVLNPREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858572.png)
![1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858579.png)
![1-Bromo-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858585.png)
![1-Bromo-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858591.png)



![N-[(4-bromo-2-fluorophenyl)methyl]-N-butylcyclopropanamine](/img/structure/B7858637.png)
![4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7858641.png)


![Methyl 2-[(2-nitrophenyl)amino]propanoate](/img/structure/B7858661.png)
methylamine](/img/structure/B7858662.png)

